4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[[(E)-[1-[(3-methylphenyl)methyl]-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene]methyl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-16-5-4-6-17(13-16)15-26-21-8-3-2-7-20(21)23(27)22(33(26,30)31)14-25-18-9-11-19(12-10-18)32(24,28)29/h2-14,25H,15H2,1H3,(H2,24,28,29)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAUQSJBKBSCHM-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its efficacy against various pathogens.
The molecular formula of the compound is , with a molecular weight of approximately 483.56 g/mol . The structure features a sulfonamide group which is critical for its biological activity, particularly in inhibiting carbonic anhydrases, enzymes that play a significant role in physiological processes such as respiration and acid-base balance.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O5S2 |
| Molecular Weight | 483.56 g/mol |
| Purity | ≥ 95% |
The sulfonamide moiety in this compound interacts with zinc ions at the active site of carbonic anhydrases. This interaction inhibits enzyme activity, which can lead to various therapeutic effects, particularly in the treatment of bacterial infections and other diseases linked to enzyme dysregulation .
Antibacterial Activity
Research on similar benzothiazine derivatives has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 0.00975 mg/mL against specific strains of bacteria . The following table summarizes the antibacterial efficacy of related compounds:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound 6g | Staphylococcus aureus | 0.00975 |
| Compound 7l | Pseudomonas aeruginosa | 3.125 |
| Compound 6d | Enterococcus faecalis | >0.625 |
Case Studies
- Study on Benzothiazine Derivatives : A comprehensive evaluation of twenty benzothiazine derivatives revealed that compounds with halogen substitutions showed enhanced antibacterial activity compared to those without . The presence of fluorine or trifluoromethyl groups was particularly beneficial for activity against Gram-positive bacteria.
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Structure-Activity Relationships (SAR)
- Substituent Effects: 3-Methylbenzyl: Enhances lipophilicity and membrane permeability, similar to N-alkylated benzothiazines . Sulfonamide vs. Carboxamide: Sulfonamide derivatives generally exhibit better solubility and bioavailability .
Electron-Withdrawing Groups :
The 2,2-dioxido group increases electrophilicity, facilitating interactions with nucleophilic enzyme residues (e.g., aldose reductase’s Tyr48) .
Computational Insights
Molecular docking of analogous compounds suggests that the sulfonamide group forms hydrogen bonds with α-glucosidase’s Asp349 and Arg439, while the benzothiazine core engages in π-π stacking with Phe649 . The target compound likely shares these interactions, with the 3-methylbenzyl group occupying hydrophobic pockets.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically begins with functionalizing the benzothiazinone core, followed by introducing the 3-methylbenzyl and benzenesulfonamide moieties via nucleophilic substitution or condensation reactions. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for imine formation), and catalyst selection (e.g., palladium for cross-coupling). Purification often involves column chromatography or recrystallization to isolate the E-isomer .
Q. What spectroscopic and crystallographic techniques are recommended for confirming structural integrity?
- X-ray diffraction (XRD): Resolves crystal packing and confirms stereochemistry, as demonstrated in analogous benzothiazine derivatives .
- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments and substituent positions (e.g., sulfonamide NH at δ 10–12 ppm).
- Mass spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct stress testing by incubating the compound in buffers (pH 1–13) and at elevated temperatures (40–80°C). Monitor degradation via HPLC for byproduct formation and quantify stability using kinetic modeling (e.g., Arrhenius plots for thermal degradation) .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) optimize synthesis parameters?
Apply a 2³ full factorial design to evaluate variables like temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂) and response surface methodology (RSM) to maximize yield. This reduces trial runs by 50% compared to one-factor-at-a-time approaches .
Q. What computational strategies elucidate reaction mechanisms involving this benzothiazinone derivative?
- Quantum chemical calculations: Use density functional theory (DFT) to map energy profiles for key steps (e.g., imine tautomerization).
- Transition state analysis: Identify intermediates using software like Gaussian or ORCA, validated against experimental kinetics .
Q. How should discrepancies between experimental spectral data and computational predictions be addressed?
Re-examine computational parameters (e.g., solvent models, basis sets) and validate with experimental replicates. For example, if DFT-predicted NMR shifts deviate, recalibrate using empirical scaling factors or hybrid functionals (e.g., B3LYP-D3) .
Q. What membrane separation technologies are suitable for large-scale purification?
Nanofiltration membranes (MWCO 300–500 Da) effectively separate the sulfonamide derivative from smaller byproducts. Optimize transmembrane pressure (3–5 bar) and pH (neutral to avoid aggregation) to enhance selectivity, as classified under CRDC’s membrane research subclass .
Q. How can AI-driven platforms enhance synthesis and modification efficiency?
Integrate AI tools like COMSOL Multiphysics for real-time reaction optimization. Autonomous laboratories adjust parameters (e.g., stoichiometry, flow rates) based on in situ Raman or IR data, reducing development cycles by 30–40% .
Q. How do structural modifications at the 3-methylbenzyl position affect physicochemical properties?
Introduce electron-withdrawing groups (e.g., -NO₂) to enhance solubility via reduced logP. Compare with methyl or halogen substituents using quantitative structure-activity relationship (QSAR) models. Assess bioavailability changes via parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
